![molecular formula C9H6N2O3 B13770006 2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid CAS No. 727357-57-5](/img/structure/B13770006.png)
2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
The synthesis of 2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid typically involves the reaction of 1H-pyrrolo[2,3-b]pyridine with an acid anhydride in the presence of a base, followed by oxidation and acid hydrolysis . The detailed steps are as follows:
Acylation: 1H-pyrrolo[2,3-b]pyridine reacts with an acid anhydride to form an intermediate.
Oxidation: The intermediate is then oxidized using an oxidizing agent.
Hydrolysis: The oxidized product undergoes acid hydrolysis to yield this compound.
化学反应分析
2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be further oxidized under specific conditions to form different products.
Reduction: It can be reduced to form derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-tumor, anti-inflammatory, and antibacterial properties.
Biological Research: The compound is used in studies related to cell signaling pathways and molecular interactions.
Industrial Applications: It is used in the synthesis of other organic compounds and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in various types of tumors . The compound binds to the FGFR, blocking its activity and thereby inhibiting tumor cell proliferation and inducing apoptosis .
相似化合物的比较
2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid can be compared with other similar compounds such as:
1H-pyrazolo[3,4-b]pyridines: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Thieno[3,2-b]pyridine-2-sulfonic acid: This compound shares structural similarities and is used in various chemical and biological applications.
2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl acetic acids: These compounds are synthesized from 2-aminopyridines and have applications in chemical research.
The uniqueness of this compound lies in its specific structural features and its potent activity against FGFR, making it a valuable compound in cancer research .
属性
CAS 编号 |
727357-57-5 |
|---|---|
分子式 |
C9H6N2O3 |
分子量 |
190.16 g/mol |
IUPAC 名称 |
2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8(9(13)14)5-4-11-6-2-1-3-10-7(5)6/h1-4,11H,(H,13,14) |
InChI 键 |
KZECFOSVDBEZOG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=CN2)C(=O)C(=O)O)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-diethyl-3'-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B13769933.png)
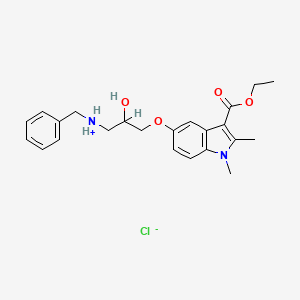
![Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769951.png)

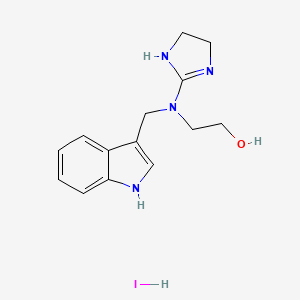
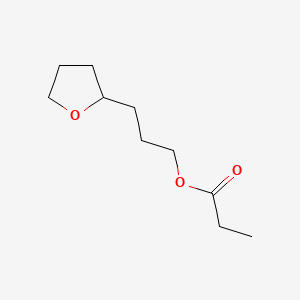
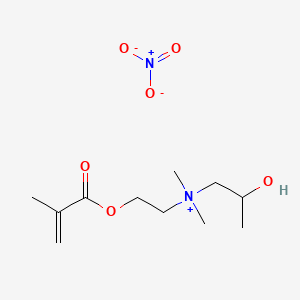
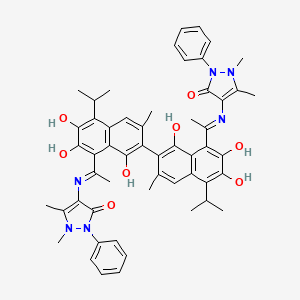
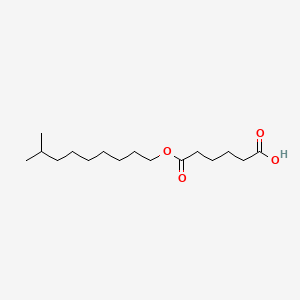


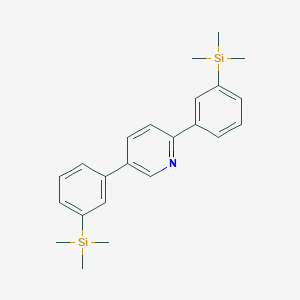
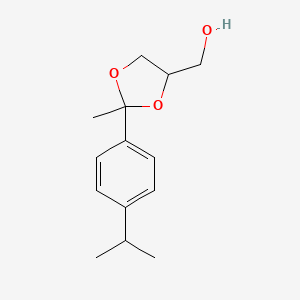
![1,4-Diazabicyclo[4.1.0]heptan-5-one,7-phenyl-,(6R,7S)-rel-(9ci)](/img/structure/B13769999.png)
